molecular formula C18H18O3 B13441000 Dexketoprofen Ethyl Ester

Dexketoprofen Ethyl Ester

Cat. No.: B13441000
M. Wt: 282.3 g/mol
InChI Key: CQSMNXCTDMLMLM-ZDUSSCGKSA-N
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Description

Overview of 2-Arylpropionic Acid Derivatives as Research Compounds

2-Arylpropionic acid derivatives, often referred to as "profens," are a well-established class of compounds in medicinal chemistry. nih.govnih.gov They are characterized by a propionic acid moiety attached to an aromatic ring system. ijpsr.com This structural motif is the basis for a number of widely recognized non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

In the realm of pharmaceutical research, these derivatives are valuable tools for several reasons. Their anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). manasalifesciences.comnih.gov Researchers have synthesized and evaluated numerous derivatives to understand structure-activity relationships and to develop compounds with improved efficacy and selectivity. nih.gov The carboxyl group in the parent molecule is considered crucial for their broad pharmacological activity. ijpsr.com

Furthermore, the study of 2-arylpropionic acid derivatives extends beyond their anti-inflammatory potential. Investigations into their anticancer properties have revealed that some derivatives exhibit antiproliferative activities against various cancer cell lines. nih.gov This has opened up new avenues of research focused on identifying the molecular targets responsible for these effects. nih.gov

The following table provides a brief overview of some representative 2-arylpropionic acid derivatives that are subjects of scientific research.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Research Area
Ibuprofen (B1674241)C₁₃H₁₈O₂206.28Anti-inflammatory, Analgesic, Anticancer nih.govmazums.ac.ir
Ketoprofen (B1673614)C₁₆H₁₄O₃254.28Anti-inflammatory, Analgesic, Chiral Inversion mazums.ac.irviamedica.pl
NaproxenC₁₄H₁₄O₃230.26Anti-inflammatory, Analgesic mdpi.comnih.gov
FlurbiprofenC₁₅H₁₃FO₂244.26Anti-inflammatory, Chiral Inversion viamedica.pl

This table is for informational purposes and highlights the research areas of these compounds.

Significance of Chirality in Pharmaceutical Sciences and Research

Chirality, a term derived from the Greek word for 'hand', describes a fundamental property of molecules that are non-superimposable on their mirror images. researchfloor.org These mirror-image forms are known as enantiomers. nih.gov While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities within the chiral environment of the human body. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer of a chiral drug. nih.govmdpi.com

The significance of chirality in pharmaceutical sciences became acutely apparent with historical examples where one enantiomer of a drug was therapeutic while the other was inactive or, in some cases, toxic. nih.govresearchgate.net This has led to a paradigm shift in drug development, with a greater emphasis on the development of single-enantiomer drugs, a concept often referred to as a "chiral switch". mdpi.com Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), established guidelines in the early 1990s that underscored the importance of evaluating the properties of individual enantiomers of a chiral drug. rsc.org

In research, understanding chirality is crucial for:

Target Specificity: Designing drugs that bind with high affinity and selectivity to their intended biological targets. nih.govrsc.org

Pharmacokinetics: Studying how each enantiomer is absorbed, distributed, metabolized, and excreted by the body. researchfloor.org

Pharmacodynamics: Characterizing the distinct pharmacological and toxicological profiles of each enantiomer. researchfloor.org

The development of enantiomerically pure drugs has been driven by the desire to improve therapeutic outcomes and reduce potential adverse effects associated with the inactive or less active enantiomer. mdpi.com

Contextualizing Dexketoprofen (B22426) Ethyl Ester as a Subject of Academic Inquiry

Dexketoprofen is the (S)-enantiomer of the racemic compound ketoprofen, a well-known 2-arylpropionic acid derivative. manasalifesciences.comnih.gov It is the pharmacologically active enantiomer responsible for the anti-inflammatory and analgesic effects. manasalifesciences.comdrugbank.com Dexketoprofen Ethyl Ester is the ethyl ester derivative of dexketoprofen. lgcstandards.comchemicea.com

As a subject of academic inquiry, this compound is of interest for several reasons:

Prodrug Strategy: Esterification of a carboxylic acid group, as in the case of this compound, is a common strategy in medicinal chemistry to create prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug within the body. This approach can be investigated to potentially modify the pharmacokinetic properties of the parent drug.

Biocatalysis and Chiral Resolution: The synthesis and separation of chiral compounds are significant challenges in pharmaceutical chemistry. Research has explored the use of enzymes, such as lipases and esterases, for the kinetic resolution of racemic ketoprofen esters to produce enantiomerically pure dexketoprofen. nih.govconicet.gov.arresearchgate.net this compound serves as a key intermediate in some of these biocatalytic processes. conicet.gov.ar

Analytical Method Development: The need to ensure the enantiomeric purity of single-enantiomer drugs like dexketoprofen has driven the development of sophisticated analytical techniques. nih.gov Methods for the simultaneous determination of the desired enantiomer and any impurities, including the corresponding ester, are crucial for quality control. nih.gov

The chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name ethyl (2S)-2-(3-benzoylphenyl)propanoate lgcstandards.com
Synonyms (S)-Ketoprofen Ethyl Ester chemicea.com
CAS Number 136656-97-8 chemicea.com
Molecular Formula C₁₈H₁₈O₃ lgcstandards.cominrae.fr
Molecular Weight 282.34 g/mol chemicea.com

This data is compiled from publicly available chemical databases and is intended for informational purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl (2S)-2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3/t13-/m0/s1

InChI Key

CQSMNXCTDMLMLM-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Analytical Methodologies for Characterization and Quantification of Dexketoprofen Ethyl Ester

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for separating Dexketoprofen (B22426) Ethyl Ester from its enantiomer (R-ketoprofen ethyl ester) and other potential process-related impurities.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral drugs. nih.gov The development of a robust HPLC method capable of simultaneously separating the desired enantiomer from its distomer and other chemical impurities offers significant savings in time and resources. nih.govchromatographyonline.com

Method Development: The development process for a chiral HPLC method for Dexketoprofen Ethyl Ester would parallel the established methods for its parent compound, dexketoprofen. The primary goal is to achieve baseline separation between the S-enantiomer (this compound) and the R-enantiomer, along with any other related substances. nih.gov

The selection of the Chiral Stationary Phase (CSP) is the most critical step. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used and have proven effective for separating ketoprofen (B1673614) enantiomers. nih.govmdpi.com Research on dexketoprofen has shown that amylose-based CSPs, specifically a Lux Amylose-2 column, can provide excellent enantioseparation in reversed-phase mode. nih.govnih.govresearchgate.net

Optimization involves a systematic evaluation of the mobile phase composition (e.g., varying the ratio of acetonitrile (B52724) and water), the pH (often adjusted with acidic additives like acetic or formic acid), column temperature, and flow rate. mdpi.comkmcongress.com For dexketoprofen, an optimized method utilized a mobile phase of water/acetonitrile/acetic acid (50/50/0.1, v/v/v) at a 1 mL/min flow rate and a temperature of 20 °C, achieving baseline separation within 15 minutes. nih.govresearchgate.net A similar approach would be the starting point for optimizing the separation of the ethyl ester derivative.

Method Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. nih.govchromatographyonline.com Validation assesses several key performance characteristics.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterTypical SpecificationResearch Finding for Related Compound (Dexketoprofen)
Column Lux Amylose-2 (5 µm, 250 x 4.6 mm)Achieved baseline separation of enantiomers and impurities. nih.govnih.gov
Mobile Phase Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v)Optimized for resolution and chemoselectivity. researchgate.net
Flow Rate 1.0 mL/minStandard for analytical scale HPLC. nih.gov
Temperature 20 °CTemperature can influence enantiomer elution order. nih.govmdpi.com
Detection UV at 254 nmCommon wavelength for aromatic compounds like ketoprofen derivatives. mdpi.com
Validation CharacteristicTypical ICH Acceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace-level impurities or for analysis in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. kuleuven.be

An LC-MS/MS method for this compound would typically involve a reversed-phase LC separation followed by detection with a triple quadrupole mass spectrometer. tsu.ru Electrospray Ionization (ESI) is a common interface, and it can be operated in either positive or negative ion mode. researchgate.net

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In this mode, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, minimizing interference from other compounds. core.ac.uk

Method development would optimize chromatographic conditions to ensure separation from isomers and impurities, while MS parameters (e.g., collision energy, gas flows) would be tuned to maximize the signal for the specific MRM transitions of this compound and its potential impurities. core.ac.uk Validation for a trace analysis method would emphasize sensitivity, with a focus on achieving a low Limit of Quantitation (LLOQ). tsu.ruresearchgate.net For dexketoprofen in human plasma, LC-MS/MS methods have achieved LLOQs as low as 0.01 µg/mL. tsu.ruresearchgate.net

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. carlroth.comcore.ac.uk Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals confirming the presence of all structural components:

A triplet and a quartet in the upfield region, characteristic of the ethyl ester group (-O-CH₂-CH₃).

A doublet corresponding to the methyl group (-CH-CH₃) on the chiral center.

A quartet for the single proton (-CH-CH₃) at the chiral center.

A complex pattern of signals in the downfield (aromatic) region corresponding to the protons of the two phenyl rings.

Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic rings, and the aliphatic carbons of the ethyl and propionate (B1217596) moieties. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete molecular structure. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust and widely used technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). uobabylon.edu.iqthermofisher.com The benzoylphenyl structure within this compound acts as a strong chromophore, absorbing UV radiation. masterorganicchemistry.com

The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. uobabylon.edu.iq A UV-Vis method for quantifying this compound would involve measuring the absorbance at its wavelength of maximum absorption (λmax), typically around 255-260 nm in a suitable solvent like methanol (B129727) or ethanol (B145695). indexcopernicus.com A calibration curve is constructed by plotting the absorbance of standard solutions versus their known concentrations, which is then used to determine the concentration of unknown samples. uobabylon.edu.iq This method is valued for its simplicity, speed, and cost-effectiveness in quality control settings for assays and purity checks. thermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govresearchgate.net An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each absorption band in the spectrum corresponds to a specific molecular vibration (e.g., stretching or bending) of a chemical bond. deu.edu.tr

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its identity:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Another strong C=O stretching band around 1650-1670 cm⁻¹ from the ketone group.

C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

Absorptions corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule (typically 2850-3100 cm⁻¹).

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

By comparing the obtained spectrum with that of a reference standard, FTIR can rapidly confirm the identity and integrity of the compound's functional groups. researchgate.net

Determination of Impurities and Related Substances in this compound Formulations

The quality and safety of pharmaceutical formulations are contingent on the stringent control of impurities. In the context of dexketoprofen, a non-steroidal anti-inflammatory drug (NSAID), the determination of related substances is a critical aspect of its analytical profile. Among the potential process-related impurities and degradation products is this compound. lgcstandards.com Advanced analytical methodologies are essential for the detection and quantification of such impurities, ensuring that the final drug product adheres to the rigorous standards set by regulatory agencies like the FDA, EMA, and ICH. veeprho.com

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of impurities in dexketoprofen formulations. veeprho.com A noteworthy development in this area is a reversed-phase HPLC (RP-HPLC) method designed for the simultaneous determination of several potential impurities, including the R-ketoprofen enantiomer and other organic impurities. nih.gov This method utilizes a polysaccharide-based chiral stationary phase, which allows for the separation of both chiral and chemical impurities within a single analytical run. mdpi.com

Optimized Chromatographic Conditions

A comprehensive study focused on developing a robust analytical procedure identified the following optimized conditions for the baseline separation of dexketoprofen and its related substances mdpi.com:

ParameterCondition
Stationary Phase Lux Amylose-2 column
Mobile Phase Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 20 °C
Detection Wavelength Not specified
Analysis Time ~15 minutes

This optimized method demonstrated its applicability in the analysis of commercially available dexketoprofen tablets. nih.gov

Method Validation and Performance

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The aforementioned HPLC method was validated in accordance with current guidelines, assessing its linearity, accuracy, and precision for the determination of dexketoprofen impurities. mdpi.com The validation was conducted over a range of 0.05% to 0.3% relative to a dexketoprofen concentration of 5 mg/mL. mdpi.com

The key validation parameters are summarized below:

Validation ParameterResult
Linearity (Correlation Coefficient) > 0.9979
Accuracy (Average Recovery %) 98.18% to 100.33%
Intraday Precision (RSD%) 0.12% to 2.00%
Intermediate Precision (RSD%) < 2.11%

These results confirm that the analytical method is sensitive, linear, accurate, and precise for the quantification of selected impurities in dexketoprofen. mdpi.com

Analysis of Commercial Formulations

The validated HPLC method was applied to the analysis of two commercially available dexketoprofen 25 mg film-coated tablets. The findings from this analysis provided insight into the impurity profile of these products. mdpi.comresearchgate.net

The results of the impurity analysis are presented in the following table:

ProductR-Ketoprofen (%)Impurity A (%)Sum of All Impurities (%)
Dekenor 0.32 ± 0.04<0.050.45 ± 0.05
Ketodex 0.15 ± 0.01<0.050.57 ± 0.07

In the analysis of these specific commercial products, both were found to contain the R-ketoprofen distomer and Impurity A in low amounts, along with other unidentified impurities. nih.govmdpi.com However, for the specific compound of interest, ketoprofen ethyl ester, it was not detected in either of the investigated products. nih.govmdpi.com This indicates that while the analytical methodology is capable of identifying and quantifying this substance, its presence in the final drug product may be below the detection limit of the method, suggesting effective control during the manufacturing process. mdpi.com

Preclinical and in Vitro Pharmacological Investigations of Dexketoprofen Ethyl Ester and Its Active Moiety

Molecular Mechanism of Action Studies of Dexketoprofen (B22426) (Active Form)

Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.gov The (S)-enantiomer is responsible for this COX inhibition, while the (R)-enantiomer possesses a significantly lower inhibitory capacity, estimated to be 100 to 1000 times less potent. nih.gov The primary mechanism involves reducing the synthesis of prostaglandins (B1171923) by blocking the activity of these enzymes. patsnap.comdrugbank.com

In vitro enzymatic assays have been employed to quantify the inhibitory potency of dexketoprofen against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These studies are crucial for characterizing the compound's pharmacological profile.

Quantitative analysis has demonstrated that dexketoprofen is a powerful inhibitor of both enzymes. Specific assays have determined the half-maximal inhibitory concentration (IC50) values of dexketoprofen to be 1.9 nM for COX-1 and 27 nM for COX-2. selleckchem.comselleckchem.com This data indicates a high degree of potency against both isoforms, classifying it as a non-selective COX inhibitor, though it exhibits a greater potency for COX-1. nih.govnih.gov While it is generally considered non-selective, some studies have described it as preferentially inhibiting COX-2, although not with high selectivity. patsnap.com Another preclinical study in rats identified dexketoprofen as a selective COX-1 inhibitor. nih.gov

Table 1: In Vitro COX Enzyme Inhibition by Dexketoprofen This table is interactive. You can sort and filter the data.

Enzyme Isoform IC50 Value Reference
COX-1 1.9 nM selleckchem.com, selleckchem.com
COX-2 27 nM selleckchem.com, selleckchem.com

The interaction between an inhibitor and its target enzyme can be characterized by its binding affinity and the kinetics of the inhibition. NSAIDs exhibit several distinct modes of COX inhibition based on their kinetic behavior, including simple competitive inhibition, weak time-dependent binding, tight time-dependent binding, and covalent modification. bohrium.com

Computational and Molecular Modeling Studies

Computational methods, including molecular docking simulations, are instrumental in visualizing and understanding the interaction between a ligand like dexketoprofen and its protein targets at the molecular level. These studies complement experimental data by predicting binding modes and affinities.

Molecular docking studies have been performed to evaluate the binding affinity of dexketoprofen toward both COX-1 and COX-2 isozymes. nih.gov In one such study using the crystal structure of COX-1 (PDB ID: 3N8Z), dexketoprofen was found to form a highly stable complex with the enzyme, yielding a docking score of -8.9 kcal/mol. nih.gov

The stability of this interaction is attributed to specific molecular bonds. The carboxyl group of dexketoprofen forms two conventional hydrogen bonds with the guanidinium (B1211019) group of the amino acid residue Arg120 within the enzyme's active site. A third hydrogen bond is established between the carbonyl oxygen of dexketoprofen's keto group and the Tyr355 residue. nih.gov Similar docking studies have been conducted for various ester prodrugs of the parent compound, ketoprofen (B1673614), to understand their interactions with cyclooxygenases, which can help in designing inhibitors with greater specificity for COX-2 over COX-1. researchgate.net

Table 2: Molecular Docking Results for Dexketoprofen This table is interactive. You can sort and filter the data.

Target Enzyme PDB ID Docking Score (ΔG) Key Interacting Residues Reference
COX-1 3N8Z -8.9 kcal/mol Arg120, Tyr355 nih.gov
COX-2 3PGH Not Specified Not Specified nih.gov

Structure-activity relationship (SAR) analysis for dexketoprofen centers on two key structural features: its stereochemistry and its carboxyl group. The pharmacological activity of ketoprofen resides almost exclusively in the (S)-(+)-enantiomer, which is dexketoprofen. nih.gov This stereoselectivity is a fundamental aspect of its interaction with the COX enzymes.

Cellular Level Studies (in vitro, non-toxicological focus)

In vitro studies using cell cultures provide a platform to investigate the effects of dexketoprofen on cellular functions beyond simple enzyme inhibition, in a more biologically relevant context. These studies focus on the pharmacological actions of the compound at the cellular level, distinct from toxicological assessments.

In one study, the effects of dexketoprofen on L929 mouse fibroblast cells were examined. It was observed that dexketoprofen dose-dependently decreased the viability of fibroblasts. Furthermore, at a concentration of 10 µM, it significantly reduced the migration rate of these cells compared to a control group. The expression of the COL1A1 gene, which is responsible for producing type 1 collagen, was also markedly inhibited in the presence of 10 µM dexketoprofen. lokmanhekimhs.com

Another study investigated the effects of ketoprofen metabolites on COX activity within different cell types. In bovine pulmonary artery endothelial cells (BPAEC), which primarily express COX-1, the S-ketoprofen acylglucuronide and CoA-thioester metabolites were shown to stereoselectively inhibit COX-1 activity. In lipopolysaccharide (LPS)-stimulated J774.2 macrophage-like cells, where COX-2 activity is predominant, the S-ketoprofen glucuronide inhibited activity reversibly and stereospecifically. In contrast, the CoA-thioester metabolite led to a total and irreversible loss of COX activity in these cells. nih.gov These cellular-level investigations demonstrate that the effects of dexketoprofen and its metabolites extend to modulating key cellular processes like migration, synthesis of extracellular matrix components, and isoform-specific enzyme activity within the cellular environment.

Impact on Prostaglandin (B15479496) Synthesis Pathways in Cellular Models

Dexketoprofen, the active S-(+)-enantiomer of ketoprofen, exerts its pharmacological effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical catalysts in the biosynthesis of prostaglandins from arachidonic acid. researchgate.netpathbank.orgpatsnap.com Dexketoprofen ethyl ester is a prodrug that is anticipated to be hydrolyzed in the body to its active form, dexketoprofen. The subsequent impact on prostaglandin synthesis is therefore attributable to the action of dexketoprofen.

The mechanism of action involves the inhibition of both major isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. pathbank.orgpatsnap.com COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as the protection of the gastric mucosa and platelet aggregation. patsnap.com Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary contributor to the production of prostaglandins that mediate pain and inflammation. pathbank.orgpatsnap.com

In various cellular models, dexketoprofen has demonstrated potent, non-selective inhibition of both COX-1 and COX-2. pathbank.org This inhibition curtails the conversion of arachidonic acid to prostaglandin H2, the precursor for a variety of prostaglandins including prostaglandin E2 (PGE2). pathbank.org The reduction in PGE2 synthesis in the central nervous system is also linked to the antipyretic effects of dexketoprofen. pathbank.orgpatsnap.com

In vitro studies utilizing different cellular systems have been employed to quantify the inhibitory activity of dexketoprofen on prostaglandin synthesis. These investigations often involve measuring the inhibition of prostanoid generation in response to various stimuli. For instance, studies have assessed the inhibition of thromboxane (B8750289) B2 synthesis in rabbit platelets and human polymorphonuclear leukocytes, as well as the inhibition of prostaglandin E2 synthesis in cultured human umbilical vein endothelial cells (HUVEC), human keratinocytes, and mouse macrophage-like cells. nih.gov

The inhibitory potency of dexketoprofen against COX-1 and COX-2 is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Research has shown that dexketoprofen is a potent inhibitor of both isoforms, with a slightly higher affinity for COX-1. selleckchem.comselleckchem.com

The following table summarizes the in vitro inhibitory activity of dexketoprofen against COX-1 and COX-2.

EnzymeIC50 (nM)
COX-11.9
COX-227

This table is based on data for dexketoprofen. selleckchem.comselleckchem.com

The data indicates that while dexketoprofen inhibits both COX isoforms, it is a more potent inhibitor of COX-1 than COX-2 in cell-free assays. selleckchem.comselleckchem.com The pharmacological activity of racemic ketoprofen is almost exclusively due to the S-(+)-enantiomer (dexketoprofen), with the R-(-)-enantiomer showing significantly lower activity, requiring concentrations two to three orders of magnitude higher for cyclooxygenase inhibition. researchgate.netnih.gov

Metabolic Transformation and Biotransformation Research on Dexketoprofen Ethyl Ester

In Vitro Metabolism Studies

In vitro studies are fundamental to understanding the metabolic fate of dexketoprofen (B22426) ethyl ester, particularly the initial and most critical step: the cleavage of the ester bond to release the active dexketoprofen acid. These studies typically utilize non-human biological systems, such as isolated enzymes and plasma, to characterize the biotransformation process.

The conversion of dexketoprofen ethyl ester to dexketoprofen acid is an enzymatic hydrolysis reaction. This process has been extensively studied, often in the context of producing the pure S-enantiomer (dexketoprofen) from a racemic mixture of ketoprofen (B1673614) ethyl ester. researchgate.netnih.gov Various enzymes, particularly lipases and esterases, have been identified as effective catalysts for this reaction. researchgate.netnih.gov

Research has demonstrated that specific enzymes exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. For instance, lipases from sources like Aspergillus niger and esterases such as Est25 have been investigated for their ability to resolve racemic ketoprofen ethyl ester. researchgate.net In vitro studies using human plasma have shown that synthetic ethyl esters of both R- and S-ketoprofen are hydrolyzed by plasma esterases, although with little stereoselectivity. nih.gov This indicates that once administered, the ester prodrug is likely to be rapidly converted to the active acid by ubiquitous esterases in the blood. nih.gov The efficiency of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile.

Enzyme/SystemSource/TypeSubstrateSelectivityReference
Lipase (B570770)Aspergillus niger(R,S)-Ketoprofen Ethyl EsterSpecific towards (R)-form researchgate.net
Est25Esterase(R,S)-Ketoprofen Ethyl EsterLow enantioselectivity toward (S)-form researchgate.net
LipaseCandida rugosa(R,S)-Ketoprofen Ethyl Ester(R)-preference researchgate.net
Plasma EsterasesHuman PlasmaR- and S-Ketoprofen Ethyl EsterLittle stereoselectivity nih.gov

In non-human biological systems studied in vitro, the primary and immediate metabolite of this compound is dexketoprofen acid, formed via the enzymatic hydrolysis described above. Following this initial conversion, the metabolism mirrors that of dexketoprofen itself. The major subsequent biotransformation pathway for dexketoprofen is glucuronidation. researchgate.netnih.gov This process involves the conjugation of dexketoprofen with glucuronic acid, forming inactive, water-soluble glucuroconjugated metabolites. researchgate.netnih.gov Therefore, in in vitro systems such as liver microsomes, the expected metabolites to be identified would be dexketoprofen acid and its acyl-glucuronide conjugate.

Preclinical (Animal) Metabolic Pathways

Preclinical studies in animal models provide crucial insights into the in vivo behavior of this compound, including its metabolic conversion, the stereochemical stability of the resulting active compound, and its ultimate excretion from the body.

A significant aspect of the pharmacology of chiral non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen is the potential for metabolic bioinversion, where the inactive R-enantiomer is converted to the active S-enantiomer in vivo. However, this inversion is unidirectional. nih.gov Preclinical and clinical studies have consistently shown an absence of bioinversion from the active S(+)-enantiomer (dexketoprofen) to the R(-)-enantiomer. researchgate.netnih.govnih.gov Animal studies have confirmed that while the R(-)-enantiomer can undergo significant metabolic bioinversion to the active S(+)-enantiomer, the reverse process does not occur. nih.govsemanticscholar.org Therefore, after this compound is hydrolyzed to dexketoprofen in animal models, the resulting active enantiomer is stereochemically stable and is not converted into its inactive counterpart.

Following administration and rapid hydrolysis of this compound to dexketoprofen, the excretion pathways are those of the active acid. The primary route of elimination is through extensive biotransformation into inactive glucuronide conjugates, which are then excreted mainly in the urine. researchgate.netnih.gov Animal and human studies on dexketoprofen show that a very small amount of the drug is eliminated unchanged. nih.gov The vast majority is recovered as metabolites. Specifically, studies on dexketoprofen have shown that 70% to 80% of the administered dose is recovered in the urine within the first 12 hours, primarily as the acyl-glucuronoconjugated form of dexketoprofen. nih.gov

ParameterFindingSpecies ContextReference
Primary Excretion RouteUrineInferred from Human/Preclinical Data researchgate.netnih.gov
Major Metabolite FormAcyl-glucuronoconjugated DexketoprofenHuman nih.gov
Urinary Recovery70-80% of dose within 12 hoursHuman nih.gov
Unchanged Drug ExcretedVirtually noneHuman nih.gov

Advanced Drug Delivery Systems Research for Dexketoprofen General Principles and Preclinical Models

Nanoparticle-Based Delivery Systems

Nanoparticles are colloidal carriers made of natural or synthetic polymers, with sizes typically ranging from 10 to 1000 nm. nih.govresearchgate.net They are of significant interest in drug delivery as they can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. nih.govfrontiersin.org For dexketoprofen (B22426), nanoparticle-based systems have been developed to prolong its analgesic and anti-inflammatory effects. nih.govmedipol.edu.tr

The formulation of dexketoprofen-loaded nanoparticles involves various polymers and fabrication techniques, optimized to achieve desired physicochemical characteristics.

One approach involves using Eudragit® RL 100, a synthetic cationic copolymer, to prepare nanoparticles via a nano spray-drying technique. medipol.edu.trresearchgate.net In this method, the polymer and dexketoprofen trometamol are dissolved in methanol (B129727). This solution is then processed through a nano spray-dryer, a single-step, scalable procedure, to produce solid nanoparticles. researchgate.netmedipol.edu.tr The resulting particles have been characterized as nanostructured and spherical in shape. researchgate.netanadolu.edu.tr

Another method utilizes zein (B1164903), a biocompatible protein derived from corn, to formulate nanoparticles using an ethanol (B145695) injection technique. nih.govresearchgate.net This process involves dissolving zein, a surfactant, and phosphatidylcholine in ethanol. An aqueous solution of dexketoprofen is then injected into this lipophilic mixture under stirring to form the nanoparticles. nih.gov A 2³ full factorial design has been employed to optimize this formulation, evaluating the effects of variables such as the amount of phosphatidylcholine (PC) and the type and amount of surface-active agent (SAA) on the nanoparticle properties. nih.govresearchgate.net The optimal formulation was identified using 200 mg of PC and 20 mg of Pluronic F127 as the SAA. nih.govresearchgate.net

A critical parameter for nanoparticle-based delivery systems is their ability to effectively incorporate the drug. This is assessed by measuring the encapsulation efficiency (EE%) and drug loading capacity.

In studies with Eudragit® RL 100 nanoparticles, the drug content was found to be in the range of 35-38%. medipol.edu.trresearchgate.net For zein-based nanoparticles, the EE% varied significantly depending on the formulation parameters, ranging from 23.16% to 92.44%. nih.gov The optimized zein nanoparticle formulation (F7) achieved a high entrapment efficiency of 92.44% ± 7.21%. nih.govresearchgate.net These results indicate that a substantial amount of the drug can be successfully incorporated into the polymeric matrix.

Polymer SystemKey Formulation ParametersEncapsulation/Loading MetricResultReference
Eudragit® RL 100Nano spray-dryingDrug Content35-38% medipol.edu.trresearchgate.net
ZeinEthanol injection; Optimized with 200 mg PC and 20 mg Pluronic F127Encapsulation Efficiency (EE%)92.44% ± 7.21% nih.govresearchgate.net
ZeinEthanol injection; Variable formulationsEncapsulation Efficiency (EE%) Range23.16% to 92.44% nih.gov

In vitro release studies are essential for predicting the in vivo performance of a drug delivery system. For dexketoprofen nanoparticles, these studies typically show a pattern of sustained release compared to the rapid dissolution of the free drug. medipol.edu.tr

For Eudragit® RL 100 nanoparticles, release studies conducted over 48 hours in phosphate-buffered saline (PBS) at pH 7.4 demonstrated an extended release profile. medipol.edu.tr An initial rapid release was observed, which is likely due to the dissolution of dexketoprofen adsorbed on the nanoparticle surface. This was followed by a sustained release of the drug entrapped within the polymer matrix. medipol.edu.tr The release data was analyzed using various kinetic models, and it was determined that the Korsmeyer-Peppas model provided the best fit. researchgate.netmedipol.edu.trresearchgate.net This model is often used to describe drug release from polymeric systems where the release mechanism is a combination of diffusion and polymer chain relaxation.

In the case of the optimal zein nanoparticle formulation, drug release was evaluated for up to 12 hours in PBS (pH 7.4). nih.gov The study confirmed the ability of the nanoparticles to provide controlled delivery of dexketoprofen.

Delivery SystemStudy DurationRelease MediumKey FindingBest Fit Kinetic ModelReference
Dexketoprofen Trometamol-loaded Eudragit® RL 100 Nanoparticles48 hoursPBS (pH 7.4)Extended release compared to pure drug.Korsmeyer-Peppas researchgate.netmedipol.edu.trresearchgate.net
Pure Dexketoprofen Trometamol2 hoursNot specified92.2% release within 2 hours.Not applicable medipol.edu.tr

Polymeric Films and Hydrogels for Controlled Release

Polymeric films and hydrogels represent another important class of delivery systems for the controlled release of dexketoprofen. nih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb large amounts of water while maintaining their structure, making them suitable for drug delivery applications. mdpi.com

A dual-drug delivery system has been developed combining poly(lactic-co-glycolic acid) (PLGA) microspheres with a polyethylene (B3416737) glycol (PEG)-based hydrogel containing dexketoprofen. nih.gov This system exhibited a biphasic release pattern, with an initial burst of dexketoprofen from the hydrogel, followed by a sustained release phase. nih.gov

Thermo-responsive hydrogels have also been investigated. An alginate-grafted N-vinylcaprolactam-based hydrogel loaded with dexketoprofen was designed for wound healing applications. nih.govagosr.com This system showed a burst release of approximately 65% of the drug within the first four hours, followed by a slow and sustained release. nih.gov Similarly, chitosan-based scaffolds, sometimes combined with polyvinyl alcohol (PVA) or gelatin, have been developed as thermo-responsive systems for the 24-hour controlled release of dexketoprofen trometamol. mdpi.comnih.gov The release characteristics of these scaffolds are influenced by the polymer composition. nih.gov

Exploration of Novel Carrier Systems and Materials

Beyond conventional nanoparticles and hydrogels, research is ongoing into other novel materials and carrier systems to optimize dexketoprofen delivery.

Liposomes are vesicular systems composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. researchgate.net Dexketoprofen has been entrapped in liposomal systems stabilized with chitosan. nih.gov These nano-dexketoprofen formulations demonstrated good stability and prolonged analgesic effects in preclinical studies. nih.gov

Natural polymers are also being extensively explored. Zein, a plant-based protein, has been successfully used to create biocompatible and biodegradable nanoparticles for topical dexketoprofen delivery. nih.govresearchgate.net Chitosan, a polysaccharide, is another versatile natural polymer used in various formulations, including scaffolds and as a stabilizer for liposomes, due to its favorable biological properties. mdpi.comnih.govnih.gov

Furthermore, the principles of controlled release are being applied to more traditional dosage forms. Studies on controlled-release oral tablets have utilized various polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), Eudragit RS, and Carbopol to modulate the release of dexketoprofen trometamol over extended periods. scielo.brscielo.br Research into related NSAIDs, such as ketoprofen (B1673614), has also explored systems like nanostructured lipid carriers (NLCs) and polymer-drug nanoparticles, which could potentially be adapted for dexketoprofen. uam.esresearchgate.net

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Methodologies for Enantiopure Esters

The synthesis of enantiomerically pure esters, such as Dexketoprofen (B22426) Ethyl Ester, is a critical focus in pharmaceutical chemistry. The therapeutic superiority of the (S)-enantiomer of ketoprofen (B1673614) drives the demand for highly selective synthetic routes. mdpi.com Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, have emerged as a powerful strategy.

The choice of solvent and acyl donor is crucial in optimizing these enzymatic resolutions. Studies have shown that organic solvents like isooctane (B107328) and the use of specific acyl donors can significantly influence the reaction's conversion and enantioselectivity. mdpi.com

MethodKey FeaturesExampleReference
Lipase-Catalyzed Kinetic Resolution Utilizes the enantioselectivity of lipases to separate racemic mixtures.Esterification of racemic ketoprofen with Candida rugosa lipase (B570770). mdpi.com
Chemoenzymatic Synthesis Combines chemical synthesis with biocatalytic reactions for efficient production of enantiopure compounds.Synthesis of enantiopure 1-phenyl-2-haloethanols and their esters using lipases. researchgate.net

Advancements in Biocatalyst Engineering for Chiral Resolution

To enhance the efficiency and stability of biocatalysts used in chiral resolution, significant research has been dedicated to biocatalyst engineering. Immobilization of enzymes on solid supports is a key advancement that improves their operational stability and allows for easier recovery and reuse, making the process more cost-effective for industrial applications. academie-sciences.fr Lipases have been successfully immobilized on various materials, including silica (B1680970) nanoparticles and acrylic resins, demonstrating improved activity and stability over a range of pH and temperature conditions. nih.govmdpi.com

Furthermore, protein engineering techniques are being employed to tailor the properties of biocatalysts for specific applications. Semi-rational design and directed evolution strategies are used to create enzyme variants with enhanced enantioselectivity and catalytic activity. longdom.org For example, a strategy known as "focused rational iterative site-specific mutagenesis" (FRISM) has been used to engineer Candida antarctica lipase B into highly stereocomplementary variants for the synthesis of all four stereoisomers in reactions involving racemic acids and alcohols. acs.orgresearchgate.net These engineered biocatalysts can exhibit significantly improved performance compared to their wild-type counterparts.

AdvancementDescriptionImpact on Chiral ResolutionReference
Enzyme Immobilization Anchoring enzymes onto solid supports.Enhanced stability, reusability, and process efficiency. academie-sciences.frnih.govmdpi.com
Protein Engineering (e.g., FRISM) Modifying the amino acid sequence of enzymes to improve their properties.Increased enantioselectivity and catalytic activity for specific substrates. longdom.orgacs.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Prodrug Design and Biocatalysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and biocatalysis. frontiersin.orgresearchgate.net In prodrug design, AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, accelerating the design of novel prodrugs with optimized characteristics. nih.govnih.gov Generative AI models are being used for de novo drug design, creating entirely new molecular structures with desired therapeutic profiles. arxiv.org

In the realm of biocatalysis, machine learning models are being developed to predict the enantioselectivity and activity of enzymes based on their amino acid sequences. chemistryworld.comfigshare.com This predictive capability significantly reduces the time and experimental effort required for enzyme engineering. nih.govulusofona.ptmdpi.com ML algorithms can guide the directed evolution of enzymes by identifying promising mutations, leading to the rapid development of highly selective biocatalysts for the synthesis of chiral compounds like Dexketoprofen Ethyl Ester. acs.orgnih.gov These computational tools are becoming indispensable for navigating the complex landscape of protein sequence space to discover and optimize enzymes for specific industrial applications. ulisboa.pt

Application AreaRole of AI/MLPotential ImpactReference
Prodrug Design De novo design of molecules with desired properties.Accelerated discovery of novel and more effective prodrugs. frontiersin.orgresearchgate.netnih.govnih.gov
Biocatalysis Predicting enzyme enantioselectivity and guiding protein engineering.Faster development of highly efficient and selective biocatalysts. chemistryworld.comfigshare.comnih.govulusofona.ptmdpi.comacs.orgnih.gov

Potential Non-Clinical Applications of this compound and its Derivatives (e.g., as Chiral Building Blocks, Research Reagents)

Beyond its potential therapeutic applications, this compound and its derivatives hold significant value in non-clinical settings. As enantiomerically pure compounds, they serve as valuable chiral building blocks in asymmetric synthesis. researchgate.net The defined stereochemistry of these molecules can be transferred to new, more complex structures, making them useful starting materials for the synthesis of other chiral compounds in research and development.

Furthermore, the synthesis of novel derivatives of dexketoprofen is an active area of research. For example, new amide derivatives of dexketoprofen have been synthesized and are being investigated for their potential anti-inflammatory and antioxidant properties. nih.gov These studies, while preclinical, expand the chemical space around the dexketoprofen scaffold and may lead to the discovery of new compounds with unique biological activities or applications as research reagents to probe biological pathways.

ApplicationDescriptionExampleReference
Chiral Building Blocks Use as a starting material in asymmetric synthesis to introduce a specific stereocenter.Synthesis of complex chiral molecules for research purposes. researchgate.net
Research Reagents Synthesis of novel derivatives to explore structure-activity relationships and biological mechanisms.Development of new dexketoprofen amide derivatives with potential dual anti-inflammatory and antioxidant activities. nih.gov

Q & A

Q. What methodologies are recommended for enantioselective synthesis of (S)-dexketoprofen ethyl ester?

Enzymatic resolution using engineered carboxylesterases (e.g., β-HSL family enzymes like Est924) is a primary method. Key steps include:

  • Enzyme engineering : Introduce mutations (e.g., A203W, I202F) via site-directed mutagenesis to reverse or enhance enantioselectivity toward (S)-enantiomers .
  • Hydrolysis assays : Use racemic naproxen ethyl ester as a substrate, followed by HPLC analysis with chiral columns (e.g., Chiralpak IA) to determine enantiomeric excess (ee) .
  • Kinetic analysis : Calculate enantiomeric ratio (E-value) using the Chen method to quantify enzyme selectivity .

Q. How can impurities in dexketoprofen ethyl ester formulations be identified and quantified?

  • HPLC with reference standards : Use validated methods with columns like C18 or phenyl-hexyl, coupled with UV detection (214 nm). Reference standards (e.g., dexketoprofen methyl/ethyl esters) are critical for calibration .
  • Forced degradation studies : Expose the compound to stress conditions (e.g., acidic/basic pH, heat) to simulate ester formation during storage. Monitor degradation products using mass spectrometry .

Q. What experimental designs are suitable for optimizing enzymatic resolution conditions?

  • Factorial design : Apply 2³ full factorial designs to test variables like temperature, pH, and substrate concentration. Use software (e.g., Design Expert®) to model interactions and identify optimal parameters .
  • Response surface methodology (RSM) : Optimize ee and conversion rates by analyzing quadratic effects of variables .

Advanced Research Questions

Q. How can conflicting enantioselectivity data in carboxylesterase studies be resolved?

  • Structural docking and MD simulations : Compare mutant enzyme structures (e.g., Est924 variants) with (R)- and (S)-substrates to identify steric clashes or binding-pocket distortions .
  • Substrate scope analysis : Test enzymes against diverse 2-arylpropionate esters (e.g., ibuprofen ethyl ester) to determine if selectivity is substrate-specific .
  • Cross-validate with kinetic assays : Measure kcat/KM ratios for both enantiomers to confirm if mutations invert or enhance selectivity .

Q. What strategies address low thermal stability of esterases during large-scale synthesis?

  • Immobilization : Use cross-linked enzyme aggregates (CLEAs) or silica-based carriers to improve reusability and stability .
  • Directed evolution : Screen thermostable mutants via error-prone PCR or saturation mutagenesis at flexible loop regions (e.g., residues 200-210 in Est25) .

Q. How do solvent interactions influence the formation of this compound degradation products?

  • Solvent reactivity profiling : Rank hydroxyl-containing solvents (e.g., ethanol > macrogol 400) by their esterification propensity under acidic conditions (pH 3–7) .
  • Accelerated stability testing : Store formulations with mixed solvents (e.g., water/N-methylpyrrolidone) at 40°C/75% RH for 6 months. Quantify ester impurities via LC-MS .

Q. What computational tools predict the enantioselectivity of novel carboxylesterase mutants?

  • Molecular docking (AutoDock Vina) : Simulate substrate binding in mutant active sites to estimate energy differences between (R)- and (S)-complexes .
  • Machine learning models : Train on datasets of mutant sequences and E-values to predict enantioselectivity for untested variants .

Methodological Notes

  • Analytical validation : For impurity studies, ensure HPLC methods meet ICH Q2(R1) guidelines for linearity, precision, and LOD/LOQ .
  • Data contradiction resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in enantiomer quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.